2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde
Overview
Description
2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde: is an organic compound with the molecular formula C8H11ClO . It is characterized by a five-membered cyclopentene ring substituted with a chlorine atom and two methyl groups at the 4-position, and an aldehyde group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde typically involves the chlorination of 3,3-dimethylcyclopentanone followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: 2-Chloro-4,4-dimethylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2-Chloro-4,4-dimethylcyclopent-1-enemethanol.
Substitution: 2-Amino-4,4-dimethylcyclopent-1-enecarbaldehyde or 2-Mercapto-4,4-dimethylcyclopent-1-enecarbaldehyde.
Scientific Research Applications
Chemistry: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde depends on its chemical reactivity and the nature of its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
- 2-Chloro-4,4-dimethylcyclopent-1-ene-1-carboxylic acid
- 2-Chloro-4,4-dimethylcyclopent-1-enemethanol
- 2-Amino-4,4-dimethylcyclopent-1-enecarbaldehyde
- 2-Mercapto-4,4-dimethylcyclopent-1-enecarbaldehyde
Uniqueness: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is unique due to its combination of a cyclopentene ring, chlorine substitution, and an aldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
2-chloro-4,4-dimethylcyclopentene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)3-6(5-10)7(9)4-8/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIRJGYIPVUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C1)Cl)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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